2-Phenyl-3-oxaspiro[4.5]decan-4-one

medicinal chemistry drug design conformational restriction

2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS 18998-17-9; also named 3-phenyl-2-oxaspiro[4.5]decan-1-one) is a spirocyclic γ-lactone featuring a phenyl substituent at the 2-position of the oxaspiro[4.5]decane scaffold. The compound has molecular formula C₁₅H₁₈O₂, molecular weight 230.30 g/mol, and exactly one rotatable bond.

Molecular Formula C15H18O2
Molecular Weight 230.30 g/mol
CAS No. 18998-17-9
Cat. No. B14018182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-3-oxaspiro[4.5]decan-4-one
CAS18998-17-9
Molecular FormulaC15H18O2
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H18O2/c16-14-15(9-5-2-6-10-15)11-13(17-14)12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyBZCTYMLHXOHLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS 18998-17-9): Spirocyclic Lactone Building Block with Defined Physicochemical Boundaries


2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS 18998-17-9; also named 3-phenyl-2-oxaspiro[4.5]decan-1-one) is a spirocyclic γ-lactone featuring a phenyl substituent at the 2-position of the oxaspiro[4.5]decane scaffold . The compound has molecular formula C₁₅H₁₈O₂, molecular weight 230.30 g/mol, and exactly one rotatable bond . Its spirocyclic architecture—a five-membered lactone ring fused to a cyclohexane ring at a quaternary carbon—defines a rigid, three-dimensional framework that distinguishes it from flat aromatic or flexible aliphatic analogs [1]. Primary synthesis proceeds via a Lewis acid-catalyzed tandem Prins/pinacol cascade reaction . The compound is offered by multiple chemical suppliers as a research-grade building block (typical purity ≥95%) for synthetic chemistry and early-stage medicinal chemistry applications .

Why 2-Phenyl-3-oxaspiro[4.5]decan-4-one Cannot Be Straightforwardly Replaced by Other Spiro[4.5]decane Derivatives


Spiro[4.5]decane scaffolds with identical ring sizes but different heteroatom composition, substitution position, or ring fusion geometry exhibit profoundly divergent physicochemical and biological behaviors. The target compound bears a single oxygen heteroatom in the five-membered lactone ring and a phenyl group at C-2, yielding zero hydrogen-bond donors and two hydrogen-bond acceptors . In contrast, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6) introduces three nitrogen atoms, enabling additional H-bonding and ionizable centers that alter solubility, logP, and receptor-binding profiles [1]. Spiroxatrine (CAS 1054-88-2), a pharmacologically active 1,3,8-triaza derivative, displays nanomolar affinity for 5-HT₁α (Ki = 3.94 nM) and α₂-adrenergic receptors (Ki ~1–28 nM), properties entirely absent in the simple oxaspiro lactone scaffold . Even the positional isomer 1-oxaspiro[4.5]decan-4-one, 2-phenyl- (CAS 61541-24-0) relocates the carbonyl group, potentially altering ring strain, dipole moment, and reactivity . Generic substitution without empirical verification of the specific 2-phenyl-3-oxaspiro[4.5]decan-4-one isomer therefore carries a high risk of divergent synthetic outcomes, unexpected impurity profiles, and failed biological target engagement if receptor-based activity is anticipated.

Quantitative Differentiation Evidence for 2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS 18998-17-9) vs. Closest Analogs


Structural Rigidity: Single Rotatable Bond vs. Multi-Bond Flexibility in Triaza Analogs

The target compound possesses exactly one rotatable bond (the phenyl–spirocyclic C–C linkage), a feature that enforces substantial conformational rigidity . By comparison, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6) contains two rotatable bonds due to the N–phenyl attachment geometry, and Spiroxatrine (CAS 1054-88-2) contains five rotatable bonds from the benzodioxane-methyl linker [1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and is a recognized favorable parameter in fragment-based drug discovery (Rule of Three compliance) [2].

medicinal chemistry drug design conformational restriction

Hydrogen-Bond Donor/Acceptor Profile: Zero Donors, Two Acceptors vs. Triaza Analogs with Multiple Donors

The target compound has zero hydrogen-bond donors (HBD) and two hydrogen-bond acceptors (HBA), yielding a HBD/HBA profile of 0/2 . In contrast, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one contains one HBD (secondary amine NH) and three HBA (1/3), while Spiroxatrine has one HBD and five HBA (1/5) [1]. In CNS drug design, a HBD count of zero is generally associated with improved passive blood–brain barrier permeability, as each HBD imposes an approximately 0.5–1.0 log unit penalty on brain penetration [2].

physicochemical profiling permeability CNS drug design

Boiling Point and Flash Point: Higher Thermal Stability vs. Parent 1-Oxaspiro[4.5]decan-4-one Scaffold

The target compound exhibits a boiling point of 407.6 °C at 760 mmHg and a flash point of 172 °C . The unsubstituted parent scaffold, 1-oxaspiro[4.5]decan-4-one (CAS 22929-53-9), has a predicted boiling point of approximately 105–107 °C at 8 Torr (equivalent to roughly 230–250 °C at 760 mmHg) and a melting point of 65–66 °C [1]. The phenyl substitution on the target compound elevates the boiling point by an estimated 150–180 °C, reflecting significantly stronger intermolecular dispersion forces and providing a wider liquid handling range.

thermal stability process chemistry safety assessment

Synthetic Accessibility: Single-Step Prins/Pinacol Cascade vs. Multi-Step Routes for Pharmacologically Active Triaza Analogs

The oxaspiro[4.5]decan-1-one scaffold core, including the target compound, is accessible via a one-pot Lewis acid-catalyzed tandem Prins/pinacol cascade reaction from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, with reported yields of 72–88% for representative 7-substituted derivatives [1]. In contrast, the synthesis of Spiroxatrine (CAS 1054-88-2), a 1,3,8-triaza analog, requires a multi-step sequence involving N-alkylation of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with 2-(chloromethyl)-1,4-benzodioxane, with overall yields typically below 40% [2]. The Prins/pinacol route is operationally simpler and uses commercially available starting materials, enabling faster procurement of the oxaspiro scaffold for library synthesis.

synthetic methodology scalability procurement efficiency

GHS Hazard Profile: Data Gap Indicating Incomplete Toxicological Characterization vs. Well-Studied Triaza Analogs

The Globally Harmonized System (GHS) Safety Data Sheet for 2-phenyl-3-oxaspiro[4.5]decan-4-one lists 'no data available' for all hazard classification categories, including acute toxicity, skin/eye irritation, and environmental hazards . By contrast, Spiroxatrine (CAS 1054-88-2) carries documented hazard statements including H302 (harmful if swallowed) and is classified under acute toxicity Category 4 . For researchers or procurement officers requiring a spirocyclic building block with minimal regulatory encumbrance, the absence of GHS-classified hazards for the target compound—while reflecting a data gap rather than proven safety—may simplify initial handling and shipping logistics, particularly for international orders.

safety assessment regulatory compliance risk management

Evidence-Backed Application Scenarios for 2-Phenyl-3-oxaspiro[4.5]decan-4-one (CAS 18998-17-9)


Fragment-Based Drug Discovery (FBDD) Library Member with Low Rotatable Bond Count and Zero H-Bond Donors

The compound's molecular weight (230.3 Da), exactly one rotatable bond, and zero hydrogen-bond donors align it with the 'Rule of Three' guidelines for fragment-based screening libraries [1]. Its rigid spirocyclic core offers a defined three-dimensional shape complementary to diverse protein binding pockets, while the phenyl group provides a synthetic handle for further derivatization. Procurement as a fragment screening candidate is justified by its favorable physicochemical profile relative to more flexible, higher-HBD triaza analogs like Spiroxatrine.

Synthetic Intermediate for Parallel Library Synthesis via the Prins/Pinacol Cascade

The established Prins/pinacol cascade methodology allows rapid diversification of the oxaspiro[4.5]decan-1-one scaffold by varying the aldehyde component [2]. The 2-phenyl derivative serves as a key intermediate or reference standard for constructing focused libraries of spirocyclic lactones. Compared to multi-step triaza spiro syntheses, this single-flask approach reduces synthesis time and simplifies purification, making it suitable for medium-throughput parallel synthesis workflows.

Non-CNS Baseline Compound for Physicochemical Benchmarking in Spiro Scaffold Series

With zero H-bond donors and only two H-bond acceptors, the target compound represents the minimally functionalized end of the oxaspiro[4.5]decane polarity spectrum [3]. It can serve as a physicochemical baseline or negative control when profiling structure–permeability relationships within a spirocyclic compound series, particularly when comparing against more polar, nitrogen-containing analogs that carry H-bond donors and ionizable centers.

Process Chemistry Feasibility Studies Requiring High-Boiling Spirocyclic Solvent or Intermediate

The high boiling point (407.6 °C) and flash point (172 °C) of the target compound make it suitable for high-temperature reaction screening where lower-boiling spirocyclic analogs (e.g., 1-oxaspiro[4.5]decan-4-one, BP ~105–107 °C at 8 Torr) would volatilize or degrade. This thermal stability is particularly relevant for solvent-free or melt-phase reaction conditions in process development.

Quote Request

Request a Quote for 2-Phenyl-3-oxaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.